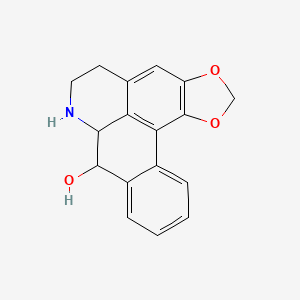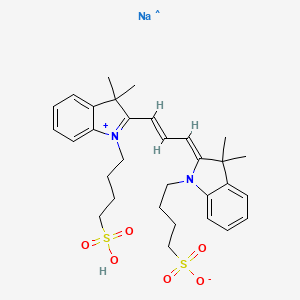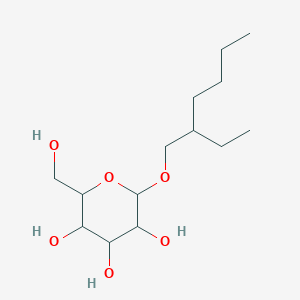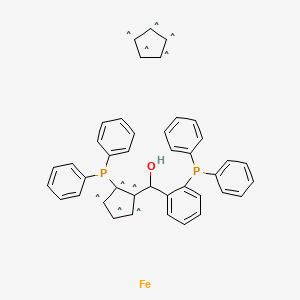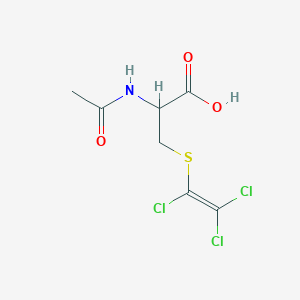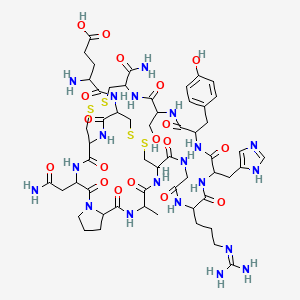![molecular formula C33H40N2O6 B12322036 4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)
4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Dab(Adpoc)-OH: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative It is used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild basic conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dab(Adpoc)-OH typically involves the protection of the amino group of 2,4-diaminobutyric acid (Dab) with the Fmoc groupThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods: In an industrial setting, the production of Fmoc-Dab(Adpoc)-OH follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of automated peptide synthesizers allows for the efficient production of large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Dab(Adpoc)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with activated carboxyl groups of other amino acids or peptides.
Protection/Deprotection Reactions: The Fmoc group serves as a protective group for the amino group during peptide synthesis and can be selectively removed without affecting other functional groups
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF.
Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).
Solvents: DMF, dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP).
Major Products: The major products formed from these reactions are peptides with specific sequences and modifications, depending on the intended application .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Dab(Adpoc)-OH is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it an ideal protective group for amino acids in SPPS .
Biology: In biological research, Fmoc-Dab(Adpoc)-OH is used to create peptides with specific modifications that can be used as probes or inhibitors in various biological assays. These peptides can help in studying protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: The compound is used in the development of peptide-based therapeutics. Modified peptides synthesized using Fmoc-Dab(Adpoc)-OH can exhibit enhanced stability, bioavailability, and specificity, making them potential candidates for drug development .
Industry: In the industrial sector, Fmoc-Dab(Adpoc)-OH is used in the production of peptides for various applications, including cosmetics, food additives, and agricultural products. Its use in SPPS allows for the efficient and scalable production of high-purity peptides .
Mecanismo De Acción
The mechanism of action of Fmoc-Dab(Adpoc)-OH primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, exposing the free amino group for further reactions or biological activity .
Comparación Con Compuestos Similares
- Fmoc-Lys(Adpoc)-OH
- Fmoc-Orn(Adpoc)-OH
- Fmoc-Dap(Adpoc)-OH
Comparison: Fmoc-Dab(Adpoc)-OH is unique due to its specific structure and the presence of the Adpoc group, which provides additional stability and protection during peptide synthesis. Compared to similar compounds like Fmoc-Lys(Adpoc)-OH and Fmoc-Orn(Adpoc)-OH, Fmoc-Dab(Adpoc)-OH offers distinct advantages in terms of reactivity and ease of removal of the protective group .
Propiedades
IUPAC Name |
4-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-32(2,33-16-20-13-21(17-33)15-22(14-20)18-33)41-30(38)34-12-11-28(29(36)37)35-31(39)40-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-10,20-22,27-28H,11-19H2,1-2H3,(H,34,38)(H,35,39)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOQRZIEHJXWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-[(6-Cyclohexylhexyl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321971.png)

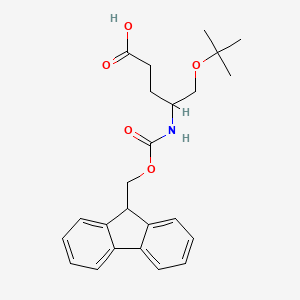
![17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321988.png)
![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B12322003.png)
